molecular formula C7H5F3O B6311429 2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene CAS No. 2088942-66-7

2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene

Cat. No.: B6311429
CAS No.: 2088942-66-7
M. Wt: 162.11 g/mol
InChI Key: HFSUNRXXOMWWGA-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene is a bicyclic compound characterized by the presence of a trifluoromethyl group and an oxabicyclo structure. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The trifluoromethyl group imparts distinct electronic properties, making the compound valuable in various chemical reactions and applications.

Properties

IUPAC Name

2-(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c8-7(9,10)5-3-4-1-2-6(5)11-4/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSUNRXXOMWWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(=CC1O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene typically involves the reaction of a suitable diene precursor with a trifluoromethylating agent. One common method is the ring-opening metathesis polymerization (ROMP) of a diene precursor in the presence of a trifluoromethylating reagent. This reaction is often catalyzed by a well-defined Schrock-type initiator, which facilitates the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of zeolite catalysts has also been explored for the dimerization of related bicyclic compounds, which can be adapted for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene undergoes various types of chemical reactions, including:

    Electrophilic Addition: The compound can react with electrophiles, leading to the formation of addition products.

    Nucleophilic Substitution: The presence of the trifluoromethyl group can facilitate nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Addition: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition with bromine can yield dibromo derivatives, while nucleophilic substitution can produce various substituted derivatives .

Scientific Research Applications

2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it valuable in various chemical reactions and applications, distinguishing it from other similar compounds .

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